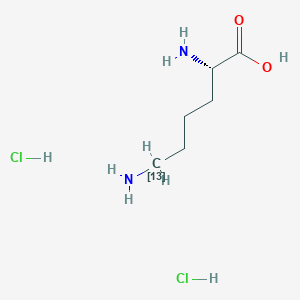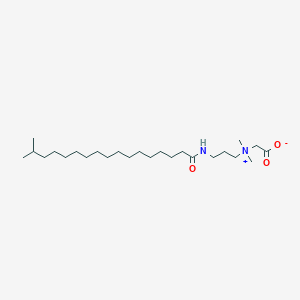
L-(6-~13~C)Lysine--hydrogen chloride (1/2)
描述
L-(6-13C)Lysine--hydrogen chloride (1/2) is a stable isotope-labeled form of L-lysine, an essential amino acid. This compound is labeled with carbon-13 at the 6th position, making it useful for various scientific research applications, including metabolic studies and tracing biochemical pathways.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through chemical reactions involving L-lysine and carbon-13 labeled reagents. The reaction conditions typically involve the use of specific catalysts and controlled environments to ensure the incorporation of the carbon-13 isotope at the desired position.
Industrial Production Methods: On an industrial scale, the production of L-(6-13C)Lysine--hydrogen chloride involves large-scale chemical synthesis processes, often using biotechnological methods to produce the labeled amino acid.
Types of Reactions:
Oxidation: L-(6-13C)Lysine--hydrogen chloride can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur, where the amino group or carboxyl group of L-(6-13C)Lysine--hydrogen chloride is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and controlled temperature conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Various oxidized forms of L-(6-13C)Lysine--hydrogen chloride, such as lysine oxalate.
Reduction Products: Reduced forms of L-(6-13C)Lysine--hydrogen chloride, such as lysine alcohol.
Substitution Products: Substituted lysine derivatives, depending on the reagents used.
科学研究应用
L-(6-13C)Lysine--hydrogen chloride is widely used in scientific research due to its labeled carbon-13 isotope. It is employed in:
Metabolic Studies: Tracing the metabolic pathways of lysine in biological systems.
Protein Synthesis: Studying protein synthesis and turnover in cells.
Medical Research: Investigating the role of lysine in various diseases and conditions.
Industrial Applications: Used in the production of labeled compounds for pharmaceuticals and other industries.
作用机制
The mechanism by which L-(6-13C)Lysine--hydrogen chloride exerts its effects involves its incorporation into biochemical pathways as a labeled tracer. The carbon-13 isotope allows researchers to track the movement and transformation of lysine within cells and tissues, providing insights into metabolic processes and protein synthesis.
Molecular Targets and Pathways Involved:
Metabolic Pathways: Lysine is involved in the biosynthesis of carnitine, which is essential for fatty acid metabolism.
Protein Synthesis: Lysine residues are critical for protein structure and function, and their labeling helps in studying protein dynamics.
相似化合物的比较
L-Lysine dihydrochloride
L-Lysine hydrochloride
L-Lysine-13C6,15N2 hydrochloride
属性
IUPAC Name |
(2S)-2,6-diamino(613C)hexanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/t5-;;/m0../s1/i4+1;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBURJFZIMRPCZ-NHAQXJHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[13CH2]N)C[C@@H](C(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00745949 | |
| Record name | L-(6-~13~C)Lysine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00745949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217466-44-8 | |
| Record name | L-(6-~13~C)Lysine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00745949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1217466-44-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,3R,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B1512700.png)



![2,3,4,5-Tetrahydro-1H-benzo[d]azepin-2-amine](/img/structure/B1512711.png)



![Dimethyl 2-(5'-cyano-5-formyl-2',6-bis((2-methoxyethoxy)methoxy)-[1,1'-biphenyl]-3-yl)succinate](/img/structure/B1512723.png)
![Methyl 3'-(((2-cyclopentyl-6,7-dimethyl-1-oxo-2,3-dihydro-1H-inden-5-yl)oxy)methyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1512724.png)




